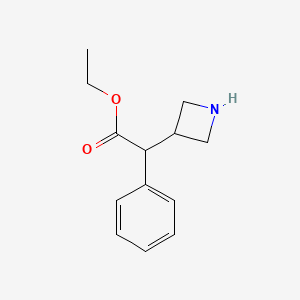

Ethyl 2-(azetidin-3-yl)-2-phenylacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

ethyl 2-(azetidin-3-yl)-2-phenylacetate |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)12(11-8-14-9-11)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3 |

InChI Key |

QANFVYJQAHTLDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1CNC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of Ethyl 2-(azetidin-3-yl)-2-phenylacetate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, this analysis reveals key bond disconnections that suggest potential forward synthetic pathways.

The primary retrosynthetic disconnections for this compound are identified at two key locations: the carbon-carbon bond linking the phenylacetate (B1230308) moiety to the azetidine (B1206935) ring, and the carbon-nitrogen bonds within the four-membered azetidine ring itself.

Disconnection A (C-C Bond): The most logical initial disconnection is the bond between the C3 position of the azetidine ring and the α-carbon of the ethyl phenylacetate group. This suggests an alkylation reaction in the forward synthesis, where an enolate equivalent of ethyl phenylacetate acts as a nucleophile attacking an electrophilic azetidine-3-yl synthon.

Precursor Fragments:

An N-protected 3-haloazetidine or azetidin-3-one.

Ethyl phenylacetate. nih.gov

Disconnection B (C-N Bonds): A more fundamental disconnection involves breaking the C-N bonds of the azetidine core. This approach considers the formation of the strained four-membered ring as a key step in the synthesis. This leads to an open-chain precursor containing a 1,3-relationship between an amine and a suitable leaving group, poised for intramolecular cyclization.

Precursor Fragments:

A γ-amino alcohol or γ-haloamine derivative that already contains the ethyl 2-phenylacetate side chain.

This analysis highlights that the synthesis of the functionalized azetidine core is the central challenge, for which various methodologies have been developed.

Established and Emerging Synthetic Routes to the Azetidine Core

The construction of the azetidine ring is a significant challenge in organic synthesis due to the inherent ring strain of the four-membered heterocycle. rsc.org However, its prevalence in biologically active compounds has driven the development of numerous synthetic strategies. frontiersin.orgmagtech.com.cn

Intramolecular cyclization is a primary strategy for constructing the azetidine ring. This typically involves the formation of a C-N bond from a linear precursor.

Intramolecular SN2 reactions are a cornerstone of azetidine synthesis. frontiersin.org This method involves a nitrogen nucleophile attacking a carbon atom bearing a leaving group in the γ-position, leading to the formation of the four-membered ring.

Key features of this approach include:

Precursors: The most common precursors are γ-amino alcohols, which are converted to γ-haloamines or γ-sulfonyloxyamines to install a good leaving group (e.g., halide, mesylate, tosylate).

Reaction Conditions: The cyclization is typically promoted by a base to deprotonate the amine, increasing its nucleophilicity.

Challenges: Competition with intermolecular side reactions can be an issue, and the activation of the leaving group is a critical step.

A notable example is the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides a direct route to 3-hydroxyazetidines. frontiersin.orgnih.gov This reaction tolerates a variety of acid-sensitive and Lewis basic functional groups, affording the corresponding azetidines in high yields. frontiersin.orgnih.gov

| Method | Precursor Type | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Intramolecular SN2 | γ-haloamines, γ-sulfonyloxyamines | Base (e.g., NaH, K2CO3) | Well-established, reliable for many substrates. |

| Epoxide Ring Opening | cis-3,4-epoxy amines | La(OTf)3 (catalyst) | High regioselectivity, tolerance of sensitive functional groups. frontiersin.orgnih.gov |

Transition metal catalysis offers powerful and efficient methods for constructing azetidine rings, often with high levels of control and functional group tolerance.

Palladium-Catalyzed C-H Amination: Gaunt and co-workers developed an intramolecular palladium(II)-catalyzed γ-C(sp³)–H amination for synthesizing functionalized azetidines. rsc.org This method forms a C-N bond by directly activating a typically unreactive C-H bond, representing a highly atom-economical approach. rsc.org

Tantalum-Catalyzed Hydroaminoalkylation: This protocol involves the reaction of an amine and an alkene in the presence of a tantalum catalyst. The reaction proceeds through an intermediate that undergoes cyclization to yield the azetidine product. rsc.org

Lanthanide-Catalyzed Cyclizations: Lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)3, have proven to be excellent catalysts for the regioselective nucleophilic ring-opening of epoxides by amines, leading to the formation of azetidines. frontiersin.orgnih.gov This method is particularly useful as the Lewis acid catalyst is not quenched by the basicity of the amine nucleophile. frontiersin.org

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Palladium(II) | Intramolecular C(sp³)–H Amination | Direct functionalization of C-H bonds, high atom economy. rsc.org |

| Tantalum | Hydroaminoalkylation | Forms azetidines from amine and alkene precursors. rsc.org |

| Lanthanum(III) Triflate | Intramolecular Epoxide Aminolysis | High regioselectivity and functional group tolerance. frontiersin.orgnih.gov |

Photochemical methods, particularly [2+2] cycloadditions, provide a direct and efficient pathway to the azetidine core. The aza Paternò–Büchi reaction, which is the cycloaddition of an imine and an alkene, is a key transformation in this category. chemrxiv.orgresearchgate.net

Visible Light-Mediated [2+2] Cycloaddition: Modern approaches utilize visible-light photocatalysis to overcome the limitations of using high-energy UV light. researchgate.net Schindler's group reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using an iridium-based photocatalyst. rsc.orgspringernature.com This reaction proceeds via a triplet energy transfer mechanism under mild conditions and demonstrates broad substrate scope and functional group tolerance. rsc.orgchemrxiv.org

Dehydrogenative [2+2] Cycloadditions: A recent development involves the photocatalytic dehydrogenative [2+2] cycloaddition between amines and alkenes. This method generates the required imine intermediate in situ through aerobic oxidation, followed by an intermolecular [2+2] cyclization to form the azetidine ring. acs.orgacs.org This process is highly atom-economical and stereoselective. acs.org

These photoinduced methods represent a significant advancement in azetidine synthesis, allowing for the rapid construction of complex and highly functionalized four-membered rings under mild conditions. chemrxiv.org

| Photochemical Method | Reactants | Key Conditions/Catalyst | Mechanism |

|---|---|---|---|

| Aza Paternò–Büchi Reaction | Oximes/Imines and Alkenes | Visible light, Iridium photocatalyst | Triplet Energy Transfer. chemrxiv.orgresearchgate.net |

| Dehydrogenative [2+2] Cycloaddition | Amines and Alkenes | Visible light, Photoredox catalyst, Air (oxidant) | In situ imine formation followed by cycloaddition. acs.orgacs.org |

Stereoselective and Enantioselective Synthesis of Azetidine Derivatives

The synthesis of specific stereoisomers of azetidine derivatives is a critical area of research, driven by the distinct biological activities often exhibited by different enantiomers and diastereomers. Methodologies to control the three-dimensional arrangement of atoms in these strained ring systems are crucial for developing targeted therapeutics.

Diastereoselective Approaches

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible isomers. In the context of azetidine synthesis, this often involves controlling the relative stereochemistry at multiple stereocenters on the azetidine ring.

One effective strategy involves the diastereoselective hydrozirconation of allylic amines, which can be used to form cis-2,3-disubstituted azetidines. rsc.org Another powerful method is the [3+2]-cycloaddition of 1-azetines with nitrile oxides, which can yield bicyclic-azetidine products as single diastereomers. nih.gov Additionally, the reduction and nucleophilic addition reactions of azetidine nitrones have been shown to produce highly substituted azetidines with excellent diastereoselectivity. nih.gov

A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been developed, yielding versatile alkaloid-type structures. acs.orgsemanticscholar.org This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine ring. acs.org Quantum chemical studies have shown that the small energy difference between transition states is sufficient to ensure high diastereoselectivity at low temperatures. acs.org

| Method | Key Features | Diastereoselectivity | Reference |

| Hydrozirconation of Allylic Amines | Forms cis-2,3-disubstituted azetidines. | High | rsc.org |

| [3+2]-Cycloaddition of 1-Azetines | Produces bicyclic azetidines. | Single diastereomer | nih.gov |

| Reactions of Azetidine Nitrones | Yields highly substituted azetidines. | Excellent | nih.gov |

| Base-Induced Cyclization | Kinetically controlled formation of 2-arylazetidines. | High (trans geometry) | acs.orgsemanticscholar.org |

Chiral Pool Strategies

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. This approach transfers the chirality of the starting material to the final product, providing an efficient route to optically active azetidines.

A prominent example is the use of (S)-1-phenylethylamine, which serves as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.org Similarly, optically active alpha-methylbenzylamine has been employed as a chiral auxiliary in the practical asymmetric synthesis of azetidine-2-carboxylic acid. nih.gov Natural amino acids also serve as a convenient and inexpensive chiral pool for the synthesis of chiral azetidin-3-ones, although this can limit the scope and configuration of the products. nih.gov

Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. birmingham.ac.uk This approach has been successfully applied to the synthesis of azetidine derivatives.

Chiral azetidine-derived ligands and organocatalysts have been developed for various asymmetric reactions, including Friedel-Crafts alkylations and Michael-type reactions. birmingham.ac.ukresearchgate.net For instance, the enantioselective synthesis of 2-azetines has been achieved with high enantiomeric excess (up to 95%) through a [3+1]-cycloaddition using a copper catalyst with a chiral sabox ligand. nih.gov These chiral 2-azetines can then be hydrogenated to the corresponding chiral azetidines while preserving the high enantiomeric excess. nih.gov

Another notable example is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones with typically greater than 98% enantiomeric excess. nih.gov This method avoids the use of toxic diazo intermediates. nih.gov Furthermore, chiral squaramide hydrogen-bond donor catalysts have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines. acs.org

| Catalytic System | Reaction Type | Outcome | Enantioselectivity | Reference |

| Copper/Chiral Sabox Ligand | [3+1]-Cycloaddition | Chiral 2-Azetines | Up to 95% ee | nih.gov |

| Gold(I) Complex | Oxidative Cyclization | Chiral Azetidin-3-ones | >98% ee | nih.gov |

| Chiral Squaramide | Ring-Opening of Azetidines | Chiral Ring-Opened Products | High | acs.org |

| Ruthenium/Chiral Ligand | Hydrogenation of 2-Azetines | Chiral Azetidines | Up to 95:5 er | nih.gov |

Green Chemistry Principles in Azetidine Synthesis

The application of green chemistry principles to the synthesis of azetidines aims to reduce the environmental impact of chemical processes. acs.org This involves minimizing waste, using safer solvents, and improving energy efficiency. youtube.com

Solvent Minimization and Alternative Media

Reducing solvent usage or replacing hazardous solvents with more environmentally benign alternatives is a key aspect of green chemistry. In azetidine synthesis, microwave-assisted, one-pot cyclocondensation reactions in an alkaline aqueous medium have been developed for the synthesis of nitrogen-containing heterocycles, including azetidines. organic-chemistry.org This approach avoids the use of volatile organic solvents. Another method utilizes microwave irradiation with alumina as a solid support for the synthesis of 1-arenesulfonylazetidines, which also minimizes solvent use. organic-chemistry.org

When solvents are necessary, the choice of solvent is critical. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, a screening of solvents found that 1,2-dichloroethane (DCE) provided the best yield and selectivity, while more coordinative solvents like MeCN and THF were also effective but resulted in incomplete reactions. frontiersin.orgnih.gov

Efficient Reaction Conditions

Efficient reaction conditions contribute to green chemistry by improving atom economy, reducing energy consumption, and simplifying procedures. One-pot syntheses are particularly valuable as they reduce the number of work-up and purification steps, saving time, resources, and reducing waste. organic-chemistry.org

The development of catalytic systems with low catalyst loading is another important goal. organic-chemistry.org For example, palladium-catalyzed intramolecular amination of unactivated C-H bonds allows for the synthesis of azetidines with relatively low catalyst loading and the use of inexpensive reagents. organic-chemistry.org Similarly, photo-induced copper catalysis enables the [3+1] radical cascade cyclization to form azetidines using a cheap and abundant catalyst. nih.gov

Microwave-assisted synthesis has been shown to be an energy-efficient method for promoting reactions, often leading to shorter reaction times and higher yields compared to conventional heating. rsc.orgorganic-chemistry.org This has been applied to the intramolecular cyclization of γ-aminoalcohols to produce 1,2,3-trisubstituted azetidines. rsc.org

Synthesis of the Phenylacetate Moiety and Coupling Strategies

The construction of this compound requires the synthesis of its two primary components: the azetidine ring and the ethyl phenylacetate group, followed by their strategic coupling.

The ethyl phenylacetate moiety is commonly synthesized through the esterification of phenylacetic acid. Several methods are available, with the choice depending on factors such as scale, required purity, and available reagents.

Fischer-Speier Esterification: This classical method involves reacting phenylacetic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). orgsyn.orgchemicalbook.com The reaction is typically heated under reflux to drive the equilibrium towards the product. chemguide.co.uk While cost-effective, this method requires careful purification to remove the acid catalyst and byproducts.

Catalytic Esterification with Solid Acids: To simplify purification and minimize corrosive waste, heterogeneous catalysts like metal-exchanged montmorillonite nanoclays (e.g., Al³⁺-montmorillonite) can be employed. nih.gov These solid acid catalysts facilitate the esterification of phenylacetic acid under milder conditions and can be easily recovered by filtration.

Enzymatic Esterification: Biocatalytic methods using lipases or esterases in organic solvents offer a green alternative. semanticscholar.org Lyophilized mycelia of microorganisms like Aspergillus oryzae can catalyze the esterification of phenylacetic acid with ethanol in solvents like n-heptane, providing high conversion yields under mild conditions. semanticscholar.org

Other Methods: An alternative laboratory-scale synthesis involves the treatment of benzyl cyanide with ethanol and a strong acid like sulfuric acid. orgsyn.org This method is convenient and provides good yields of the desired ester. orgsyn.org

A comparative overview of common esterification methods is presented in Table 1.

| Method | Catalyst | Solvent | Temperature | Yield | Reference |

| Fischer-Speier | Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | 83-87% | orgsyn.org |

| Solid Acid Catalysis | Al³⁺-montmorillonite | Toluene | Reflux | ~58% | nih.gov |

| Enzymatic | Aspergillus oryzae | n-Heptane | 50°C | ~56% | semanticscholar.org |

| From Benzyl Cyanide | Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | 83-87% | orgsyn.org |

| This table provides a summary of representative methods for the synthesis of ethyl phenylacetate. |

Creating the C-C bond at the C3 position of the azetidine ring with the α-carbon of the phenylacetate is a critical step. This is typically achieved by coupling a suitably functionalized azetidine electrophile with a phenylacetate nucleophile (or vice-versa).

Alkylation of Phenylacetate Enolates: A common strategy involves the generation of an enolate from ethyl phenylacetate using a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an N-protected 3-haloazetidine (e.g., N-Boc-3-iodoazetidine). The protecting group is essential to prevent N-alkylation and can be removed in a subsequent step.

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer a powerful alternative. For instance, a Negishi or Suzuki-type coupling could be employed. This would involve reacting an organozinc or organoboron derivative of ethyl phenylacetate with an N-protected 3-haloazetidine in the presence of a palladium catalyst. A related strategy has been demonstrated for the synthesis of α-benzyl azetidines via the coupling of benzylboronic acid pinacol ester derivatives with 3-iodoazetidine. researchgate.net

Soft Enolization Methods: Biomimetic approaches using "soft enolization" can also be applied for direct C-C bond formation. nih.govduke.edu These methods use a cooperative system, often involving a weak amine base and a carbonyl-activating component, to generate the nucleophile under mild, reversible conditions, which could then react with an activated azetidine derivative. duke.edu

Derivatization and Chemical Modification of this compound

Further functionalization of the core molecule allows for the fine-tuning of its properties. Modifications can be targeted at the azetidine nitrogen, the phenyl ring, or the ester group.

The secondary amine of the azetidine ring is a prime site for modification, offering a straightforward handle for introducing diverse substituents. nih.gov

N-Alkylation: This can be achieved through reductive amination with aldehydes or ketones or by direct alkylation with alkyl halides. nih.gov The strained nature of the azetidine ring can influence its reactivity. researchgate.net Alkylation of the ring nitrogen can activate the ring, facilitating subsequent reactions. nih.gov

N-Acylation: The formation of an amide bond at the azetidine nitrogen is a common and robust transformation. researchgate.net This is typically performed using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine or under Schotten-Baumann conditions. orientjchem.orgmasterorganicchemistry.com Peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxy-benzotriazole) can also be used to couple carboxylic acids directly to the azetidine nitrogen. nih.gov

Table 2 summarizes common conditions for these modifications.

| Reaction | Reagent(s) | Base/Catalyst | Typical Conditions | Reference |

| N-Alkylation | Alkyl Halide (e.g., R-Br) | K₂CO₃ or Et₃N | Acetonitrile (B52724), heat | nih.gov |

| Reductive Amination | Aldehyde/Ketone (RCHO) | NaBH(OAc)₃ | Dichloromethane, RT | nih.gov |

| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine (Et₃N) | Dichloromethane, 0°C to RT | orientjchem.org |

| N-Acylation | Carboxylic Acid (RCOOH) | EDC, HOBt | DMF or CH₂Cl₂, RT | nih.gov |

| This table outlines general methodologies for the N-functionalization of the azetidine ring. |

The phenyl ring offers a scaffold for introducing substituents that can modulate the molecule's electronic and steric properties. nih.govnih.gov

Electrophilic Aromatic Substitution: Standard reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts alkylation, and acylation can be used to introduce functional groups onto the phenyl ring. The position of substitution (ortho, meta, or para) is directed by the existing alkylacetate substituent.

Palladium-Catalyzed Cross-Coupling: If the phenyl ring is pre-functionalized with a halide (e.g., bromo or iodo derivative), a wide array of substituents can be introduced via cross-coupling reactions like Suzuki (boronic acids), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines).

The introduction of different functional groups can significantly alter the physicochemical properties of the parent molecule. mdpi.com For instance, replacing the phenyl ring with sp³-rich aliphatic rings is a strategy used in medicinal chemistry to improve properties like aqueous solubility. pharmablock.com

The ethyl ester group can be readily transformed into other functional groups, most commonly a carboxylic acid or various amides.

Ester Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis: Heating the ester under reflux with a dilute mineral acid like HCl or H₂SO₄ yields the carboxylic acid and ethanol. This reaction is reversible. chemguide.co.ukstudy.com

Base-mediated hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible. libretexts.org It involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH). The reaction initially yields the sodium salt of the carboxylic acid, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. libretexts.org

Amide Formation: The carboxylic acid obtained from hydrolysis serves as a versatile intermediate for the synthesis of a wide range of amide analogs. Standard peptide coupling reagents are employed for this transformation.

Coupling Reagents: Reagents such as DCC (dicyclohexylcarbodiimide), EDC, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are used to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form the desired amide. nih.govfishersci.co.ukunimi.it

Molecular Design and Structure Activity Relationship Sar Investigations

Rational Design Principles for Ethyl 2-(azetidin-3-yl)-2-phenylacetate Analogs

The rational design of analogs based on the this compound scaffold employs established medicinal chemistry strategies to optimize biological activity. The core concept involves leveraging the known SAR of related compounds, such as the well-studied nipecotic acid and guvacine (B1672442) derivatives, which are established GABA uptake inhibitors. Key design principles include modifying the molecule's lipophilicity, hydrogen bonding capacity, and conformational flexibility to enhance its interaction with the target transporter protein. The azetidine (B1206935) core itself represents a strategic design choice, providing a conformationally restricted GABA analog that limits the spatial arrangements the molecule can adopt, potentially increasing binding affinity by reducing the entropic penalty upon binding. nih.gov

Scaffold Hopping is a powerful strategy in drug design that involves replacing the central molecular core of a known active compound with a structurally different scaffold, while aiming to maintain or improve its biological activity. nih.gov In the context of GABA uptake inhibitors, a common example of scaffold hopping is the transition from the six-membered piperidine (B6355638) ring, found in the classical inhibitor nipecotic acid, to the smaller, more strained four-membered azetidine ring. frontiersin.org This modification creates a more rigid structure, which can lead to altered selectivity and potency profiles. For instance, analogs of the known GABA uptake inhibitor NNC-05-2045 were explored where the original piperidine ring was replaced with an azetidine ring to investigate the impact on affinity for GAT-1 and GAT-3 transporters. nih.govfrontiersin.org This approach allows for the exploration of novel chemical space and the potential discovery of compounds with improved pharmacokinetic properties.

Bioisosteric Replacement is another cornerstone of rational drug design, where a functional group within a molecule is substituted with another group that possesses similar physicochemical properties. nih.govresearchgate.net This strategy is often used to address issues of metabolism, toxicity, or bioavailability while preserving the key interactions with the biological target. nih.gov In the design of GABA uptake inhibitors, the carboxylic acid group is a common pharmacophoric feature, as it mimics the endogenous ligand GABA. A frequent bioisosteric replacement for the carboxylic acid is the tetrazole ring. nih.govfrontiersin.orgdrughunter.com However, in a study of azetidine derivatives designed as GABA uptake inhibitors, the replacement of the carboxylic acid function with a tetrazole ring resulted in a loss of potency, indicating that for this specific scaffold, the tetrazole was not a suitable bioisostere. nih.govfrontiersin.org Other bioisosteres for carboxylic acids that have been explored in GABA analogs include 3-hydroxyisoxazole and phosphinic acids. nih.govnih.gov

Influence of Structural Modifications on Biological Activity (In Vitro and Preclinical In Vivo)

The biological activity of analogs of this compound is highly sensitive to structural modifications. SAR studies have systematically investigated how changes to the azetidine ring and the lipophilic phenylacetate (B1230308) moiety affect potency and selectivity for GABA transporters.

The azetidine ring serves as the central scaffold and offers multiple points for modification that can profoundly influence biological activity. Both the position of substituents and their chemical nature are critical determinants of potency and selectivity for GABA transporters.

Position of Substitution : Studies on azetidine derivatives have evaluated compounds substituted at both the 2- and 3-positions with acidic moieties to mimic GABA. nih.gov The parent compound, this compound, features substitution at the 3-position. Research indicates that azetidin-2-ylacetic acid derivatives can be potent inhibitors, suggesting that both positions are viable for generating active compounds. nih.gov

N-Substitution : The nitrogen atom of the azetidine ring is a key site for modification. Unsubstituted (N-H) azetidine amino acids generally show weak activity. Potency is dramatically increased by attaching a large, lipophilic group to the nitrogen. This is a well-established principle for GAT-1 inhibitors. For example, attaching a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl moiety to the nitrogen of azetidin-2-ylacetic acid resulted in compounds with high potency at the GAT-1 transporter, with IC50 values in the low micromolar range. nih.govfrontiersin.org This highlights the critical role of a large lipophilic domain in anchoring the inhibitor to a corresponding hydrophobic region of the transporter. frontiersin.org

Ring Substitution : The introduction of other substituents onto the azetidine ring itself can also modulate activity. For example, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives have been synthesized and show moderate affinity for GAT-1 and GAT-3, suggesting that hydroxyl groups can be tolerated and may offer opportunities for further interaction with the transporter binding site. nih.govfrontiersin.org

| Compound/Modification | Target | Activity (IC50) |

|---|---|---|

| Azetidin-2-ylacetic acid with N-(4,4-diphenylbutenyl) group | GAT-1 | 2.83 µM |

| Azetidin-2-ylacetic acid with N-(4,4-bis(3-methyl-2-thienyl)butenyl) group | GAT-1 | 2.01 µM |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 µM |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 µM |

The phenylacetate portion of the title compound constitutes a key lipophilic domain. While direct SAR on this specific moiety attached to the azetidine-3-yl core is not extensively documented, principles derived from a wide range of GAT inhibitors, particularly N-substituted nipecotic acid derivatives, are highly relevant. acs.orgmdpi.com The general consensus is that a large, hydrophobic side chain is essential for high-potency inhibition of GABA uptake. ku.dkunivie.ac.at

Modifications to the two phenyl rings, such as introducing substituents or replacing them with other aromatic systems like thienyl groups, can significantly impact potency and selectivity. For instance, in related series, replacing diphenyl groups with bis(3-methyl-2-thienyl) moieties has been shown to be a successful strategy for achieving high potency. acs.org Furthermore, the linker connecting the nitrogenous core (azetidine) to the diaryl group is also critical. Studies have confirmed that an electronegative atom, such as an oxygen ether, within this linker is a crucial feature for high in vitro potency in many GAT inhibitors. acs.org

Stereochemistry is a critical factor in molecular recognition, as biological targets like transporters and receptors are chiral environments. The specific three-dimensional arrangement of atoms in a molecule dictates how it fits into a binding site. This compound has two stereocenters, one at the 3-position of the azetidine ring and one at the alpha-carbon of the phenylacetate group, meaning it can exist as four possible stereoisomers.

The biological activity of these isomers can differ significantly. For example, in studies of the chiral GABA analog dihydromuscimol, the (S)-(+) enantiomer acts as a potent GABA agonist, while the ability to inhibit GABA uptake is found exclusively in the (R)-(-) enantiomer. nih.gov This demonstrates a clear stereochemical preference for the transporter versus the receptor. In other cases, the stereoselectivity for GABA uptake can be less pronounced. The enantiomers of homo-beta-proline, for instance, were found to be approximately equally effective as inhibitors of GABA uptake, even though they displayed opposite stereoselectivity at GABA-A and GABA-B receptors. nih.gov This suggests that the binding pocket of the GABA transporter may accommodate both enantiomers of certain ligands. The precise stereochemical requirements for this compound would need to be established through the synthesis and biological evaluation of the individual, pure stereoisomers.

Conformational Analysis and Bioactive Conformations

The incorporation of a strained four-membered azetidine ring into the structure of this compound serves to conformationally restrict the molecule. rsc.org Unlike more flexible five- or six-membered rings (pyrrolidine and piperidine, respectively), the azetidine ring has fewer accessible low-energy conformations. nih.govnih.gov This pre-organization of the molecule into a more defined shape can be advantageous for binding to a biological target. researchgate.net

By reducing the number of possible conformations, the entropic cost of binding is lowered, which can translate into higher binding affinity. The rigid nature of the azetidine scaffold helps to lock the relative positions of the key pharmacophoric elements—the amino group (within the ring), the ester, and the phenyl group—into a specific spatial arrangement. nih.gov The "bioactive conformation" is the specific three-dimensional shape the molecule adopts when it binds to its target. Identifying this conformation is a key goal of molecular design. For conformationally restricted analogs like azetidine derivatives, the hypothesis is that one of their few low-energy conformations mimics the bioactive conformation of the endogenous ligand (GABA) or other potent, more flexible inhibitors. nih.gov Theoretical conformational analysis and computational modeling are often employed to predict the likely bioactive conformations and to understand how structural modifications might influence the preferred shape of the molecule and, consequently, its biological activity. nih.gov

Ring Puckering and Inversion Dynamics of the Azetidine Ring

The conformational dynamics of the azetidine ring are a critical aspect of its molecular structure, influencing its interaction with biological targets. Generally, azetidine rings are not planar and undergo a puckering motion. The degree of this puckering and the energy barrier to ring inversion are highly dependent on the nature and position of substituents on the ring.

For this compound, the presence of the ethyl 2-phenylacetate group at the C3 position is expected to significantly influence the ring's conformational preference. However, without specific experimental data from techniques such as X-ray crystallography or high-resolution NMR spectroscopy, or computational modeling, a quantitative description of the ring's dihedral angles and the energetic profile of its inversion process cannot be provided.

Table 1: General Conformational Parameters of Azetidine Derivatives (Illustrative)

| Parameter | General Range for Substituted Azetidines | Postulated Influence in this compound |

| Puckering Angle | 10-40° | The bulky substituent at C3 may favor a more puckered conformation to minimize steric strain. |

| Inversion Barrier | 1-5 kcal/mol | The substituent could potentially raise or lower the barrier depending on its interaction with the ring atoms during the transition state. |

Note: This table is illustrative and based on general knowledge of azetidine chemistry, not on specific data for the target compound.

Intramolecular Interactions and Hydrogen Bonding Networks

The structure of this compound contains several functional groups capable of participating in intramolecular hydrogen bonding. Specifically, the secondary amine of the azetidine ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

Table 2: Potential Intramolecular Hydrogen Bonds in this compound

| Donor | Acceptor | Potential for Interaction | Expected Impact on Conformation |

| Azetidine N-H | Ester C=O | High | Would lead to a more rigid, folded conformation. |

| Phenyl C-H | Ester C=O | Low | Weaker interaction, less significant impact on overall conformation. |

Note: This table outlines potential interactions based on the chemical structure, but their existence and significance have not been experimentally verified for this specific molecule.

Exploration of Biological Activities and Molecular Targets Preclinical and in Vitro Focus

Mechanistic Elucidation at the Molecular and Cellular Level (In Vitro)4.2.1. Irreversible Binding MechanismsNo data available.

Pathway Analysis and Network Perturbation Studies

No studies have been published that analyze the biological pathways or molecular networks perturbed by Ethyl 2-(azetidin-3-yl)-2-phenylacetate. Research into how this compound may affect cellular signaling cascades, metabolic pathways, or gene regulatory networks is not available in the public domain.

Preclinical In Vivo Efficacy Studies in Animal Models (Excluding Human Clinical Data)

Information regarding the in vivo efficacy of this compound in animal models is not available.

Efficacy in Relevant Disease Models (e.g., cancer xenografts, infectious disease models)

There are no published preclinical studies demonstrating the efficacy of this compound in established animal models of disease, such as cancer xenografts or models of infectious diseases.

Pharmacodynamic Biomarker Discovery and Validation

There is no available data on the discovery or validation of pharmacodynamic biomarkers for this compound. Such studies would be necessary to measure the biological effect of the compound in a living organism and to guide further development, but they have not been publicly reported.

Pharmacokinetic Profiling in Animal Models (Excluding Human Clinical Data)

The pharmacokinetic properties of this compound in animal models have not been detailed in accessible scientific literature.

Absorption, Distribution, and Elimination Studies

No data from absorption, distribution, and elimination (ADE) studies for this compound in any animal models have been published.

In Vitro and Non-Human In Vivo Metabolic Stability and Metabolite Identification

There are no publicly available reports on the in vitro or in vivo metabolic stability of this compound. Consequently, no information exists on its potential metabolites in non-human subjects.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of characteristics, from electronic structure to reactivity, providing a theoretical foundation for experimental observations.

Electronic Structure and Reactivity Predictions

The electronic structure of Ethyl 2-(azetidin-3-yl)-2-phenylacetate dictates its fundamental chemical properties and reactivity. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can elucidate the distribution of electrons within the molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Furthermore, the calculation of molecular electrostatic potential (MEP) maps provides a visual representation of the charge distribution. These maps highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering predictions about how the molecule will interact with other chemical species, including biological macromolecules. For this compound, these calculations can pinpoint the reactive sites, such as the nitrogen atom of the azetidine (B1206935) ring and the carbonyl oxygen of the ester group.

Conformational Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Understanding the conformational energy landscape of this compound is crucial as the biological activity is often dependent on a specific conformation. Quantum chemical methods can be used to perform systematic conformational searches to identify low-energy conformers. By calculating the relative energies of these different spatial arrangements, a potential energy surface can be constructed. This landscape reveals the most stable conformations (global and local minima) and the energy barriers (transition states) that separate them. This information is vital for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Molecular Modeling and Simulation

Building upon the insights from quantum chemistry, molecular modeling and simulation techniques allow for the study of the dynamic behavior of this compound, particularly its interactions with biological targets.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might bind to the active site of a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose.

Successful docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | TYR 123, SER 245 | Hydrogen Bond |

| LEU 89, VAL 150 | Hydrophobic | ||

| PHE 210 | Pi-Pi Stacking |

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements over time. By simulating the this compound-protein complex in a simulated physiological environment (including water and ions), the stability of the predicted binding pose can be assessed.

Key metrics analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions. Furthermore, these simulations can reveal changes in the protein's conformation upon ligand binding and provide a more accurate estimation of binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, a predictive model can be built.

For a series of analogs of this compound, various molecular descriptors can be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to correlate these descriptors with experimentally determined biological activities. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

2D-QSAR and 3D-QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity. imist.ma

2D-QSAR: This approach correlates biological activity with 2D structural descriptors. These descriptors can include physicochemical properties like molecular weight, logP (lipophilicity), molar refractivity, and topological indices that describe molecular size, shape, and branching. nih.gov A typical 2D-QSAR model might take the form of a multiple linear regression equation, providing insights into which properties are most influential for a compound's activity. imist.ma

3D-QSAR: This more advanced method considers the three-dimensional structure of molecules. In 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned in 3D space, and their steric, electrostatic, and hydrophobic fields are calculated. nih.gov The resulting contour maps can highlight specific regions of the molecule where modifications might increase or decrease biological activity, offering a visual guide for designing more potent derivatives. nih.govijrar.org

Despite the common application of these methods to novel chemical series, dedicated 2D-QSAR or 3D-QSAR models for this compound have not been reported in the reviewed scientific literature. Such studies would require a dataset of structurally similar compounds with corresponding biological activity data, which does not appear to be publicly available.

Development of Predictive Models for Biological Activity

Beyond QSAR, various machine learning and statistical models are developed to predict the biological activity of new chemical entities. nih.govarxiv.org These models are trained on large datasets of known active and inactive compounds for a specific biological target. arxiv.org By learning the complex relationships between chemical structures and activity, these models can virtually screen large chemical libraries to identify potential hits. nih.gov

The development of a predictive model would typically involve:

Data Collection: Assembling a large dataset of compounds with measured activity against a specific target (e.g., an enzyme or receptor).

Descriptor Calculation: Converting chemical structures into numerical descriptors (fingerprints, physicochemical properties, etc.).

Model Training: Using machine learning algorithms (e.g., Random Forest, Support Vector Machines, Deep Neural Networks) to learn the patterns in the training data. nih.gov

Validation: Rigorously testing the model's predictive power on an independent set of compounds not used during training.

No specific predictive models for the biological activity of this compound have been published. The creation of such a model would be contingent on the existence of a suitable biological assay and a dataset of related compounds.

In Silico ADME/Tox Prediction and Drug-Likeness Assessment (Theoretical Screening)

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties is a critical step in early-stage drug discovery. nih.gov These predictions help to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues, allowing researchers to prioritize more promising candidates. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research Settings

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, NOESY) for Structure and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Ethyl 2-(azetidin-3-yl)-2-phenylacetate in solution.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment. For instance, the ethyl group would present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The protons on the phenyl ring would typically appear in the aromatic region (around 7.2-7.5 ppm). The protons of the azetidine (B1206935) ring and the methine proton adjacent to the phenyl group would have characteristic chemical shifts and coupling patterns that are critical for confirming the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Key signals would include those for the carbonyl carbon of the ester (typically around 170 ppm), the carbons of the phenyl ring (125-140 ppm), the carbons of the ethyl group, and the distinct carbons of the azetidine ring.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, confirming which protons are adjacent in the structure. HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for determining the stereochemistry. It identifies protons that are close in space, even if they are not directly bonded. For a chiral center, such as the carbon bearing the phenyl group, NOESY could help establish the relative orientation of substituents.

| Hypothetical ¹H NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| 7.25 - 7.45 (m, 5H) | Aromatic protons (C₆H₅) |

| 4.15 (q, J=7.1 Hz, 2H) | Ester methylene (B1212753) (-OCH₂CH₃) |

| 4.05 (d, J=8.0 Hz, 1H) | Methine proton (-CH(Ph)) |

| 3.50 - 3.70 (m, 1H) | Azetidine C3-proton |

| 3.20 - 3.40 (m, 4H) | Azetidine C2/C4-protons |

| 1.20 (t, J=7.1 Hz, 3H) | Ester methyl (-OCH₂CH₃) |

Mass Spectrometry (High-Resolution MS, FAB-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the precise molecular weight and to gain structural information through fragmentation patterns.

High-Resolution MS (HRMS): Techniques like ESI (Electrospray Ionization) coupled with a high-resolution analyzer (e.g., TOF or Orbitrap) would be used to determine the exact mass of the molecular ion ([M+H]⁺). This allows for the unambiguous calculation of the elemental formula (e.g., C₁₃H₁₈NO₂⁺ for the protonated molecule), confirming the compound's composition.

Fragmentation Analysis: In tandem MS (MS/MS) or techniques like Fast Atom Bombardment (FAB-MS), the molecular ion is fragmented. The resulting fragmentation pattern provides a fingerprint of the molecule. Expected fragments for this compound would include the loss of the ethoxy group, cleavage of the azetidine ring, or the formation of a stable tropylium (B1234903) ion from the phenyl group, all of which help to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands.

| Hypothetical IR Data | |

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3350-3450 (broad) | N-H stretch (azetidine secondary amine) |

| 3030 | Aromatic C-H stretch |

| 2850-2980 | Aliphatic C-H stretch |

| ~1735 (strong) | C=O stretch (ester) |

| 1600, 1495 | C=C stretch (aromatic ring) |

| ~1180 | C-O stretch (ester) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic phenyl group. The spectrum, typically run in a solvent like ethanol (B145695) or acetonitrile (B52724), would likely show absorption maxima (λ_max) characteristic of the phenyl chromophore. These absorptions are due to π → π* transitions within the benzene (B151609) ring.

Solid-State Characterization

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

If a suitable single crystal of this compound can be grown, single-crystal X-ray crystallography provides the most definitive structural information. This technique can unambiguously determine:

The precise three-dimensional arrangement of atoms and bond lengths/angles.

The absolute stereochemistry at the chiral center, distinguishing between R and S enantiomers (if a suitable heavy atom is present or by using anomalous dispersion).

The packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding involving the azetidine N-H group and the ester carbonyl oxygen.

| Hypothetical X-ray Crystallographic Data | |

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| β (°) | [Value] |

| Z | 4 |

Purity and Quantitative Analysis in Research Samples

In a research context, establishing the purity and quantity of a synthesized compound like this compound is fundamental for the reliability and reproducibility of experimental results. Various analytical techniques are employed for this purpose, with chromatographic methods being the most prevalent and powerful.

Chromatographic Techniques (HPLC, GC, TLC)

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of non-volatile compounds like this compound in research settings. It offers high resolution and sensitivity, enabling the detection and quantification of the main compound and any impurities. Reversed-phase HPLC is the most common mode used for this type of analysis. In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sigmaaldrich.com The compound's purity is typically determined by calculating the peak area percentage from the resulting chromatogram. For quantitative analysis, a calibration curve is constructed using certified reference standards of the compound.

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | C18, 15 cm x 4.6 mm, 5 µm particles sigmaaldrich.com | Stationary phase for separating the compound from impurities based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elutes the compound and impurities from the column. The acid improves peak shape. |

| Gradient | Isocratic or Gradient Elution | An isocratic system uses a constant mobile phase composition, while a gradient system varies the composition to improve separation. |

| Flow Rate | 1.0 mL/min sigmaaldrich.com | Controls the speed of the separation. |

| Column Temp. | 35 °C sigmaaldrich.com | Ensures reproducible retention times by controlling viscosity and analyte solubility. |

| Detector | UV, 215 nm or 254 nm sigmaaldrich.comresearchgate.net | Detects the compound based on the absorbance of the phenyl group. |

| Injection Vol. | 5 µL sigmaaldrich.com | The volume of the sample introduced into the system. |

Gas Chromatography (GC)

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. While less common for relatively polar and higher molecular weight compounds like this compound, it can be a viable method, potentially after derivatization to increase volatility and thermal stability. For the related, more volatile compound ethyl phenylacetate (B1230308), GC data is readily available. nist.gov In a research setting, GC-MS (Gas Chromatography-Mass Spectrometry) would be particularly useful for identifying unknown impurities by providing mass-to-charge ratio data.

Table 2: Illustrative GC Parameters for Analysis

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms) | Stationary phase coated on the inside of a long, thin fused-silica tube. |

| Carrier Gas | Helium or Hydrogen | The mobile phase that carries the vaporized sample through the column. |

| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample upon injection. |

| Oven Program | Temperature ramp (e.g., 100°C to 280°C) | Controls the separation by varying the column temperature over time. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a general detector for organic compounds; MS provides structural information. |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive chromatographic technique used for qualitative monitoring. In the context of researching this compound, it is primarily used to track the progress of a chemical reaction, identify fractions from column chromatography, or perform a preliminary check of purity. nih.gov A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then placed in a chamber with a solvent system (mobile phase). matec-conferences.orgstevens.edu The separation occurs as the solvent moves up the plate, and compounds are visualized, often under UV light. matec-conferences.org

Table 3: Representative TLC System

| Parameter | Example Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel GF254 Plate matec-conferences.org | A polar adsorbent. The "F254" indicates a fluorescent indicator for UV visualization. |

| Mobile Phase | Ethyl Acetate/Hexane (e.g., 30:70 v/v) | A common solvent system for compounds of intermediate polarity. The ratio can be adjusted to achieve optimal separation. |

| Visualization | UV lamp (254 nm) or chemical stain (e.g., potassium permanganate) | Method to see the separated compound spots on the TLC plate. |

| Measurement | Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front, used for identification. |

Chiral Separation and Enantiomeric Purity Determination

This compound possesses a stereocenter at the carbon atom attached to the phenyl group, the azetidine ring, and the ethyl ester functional group. This means the compound can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological activities, determining the enantiomeric purity (or enantiomeric excess, e.e.) of a sample is critical in many research applications.

The most powerful and widely used technique for this purpose is chiral HPLC. This method utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus their separation. researchgate.netlcms.cz Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are common for this type of separation. lcms.cz By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be precisely calculated. Supercritical fluid chromatography (SFC) is another advanced technique that is highly effective for separating chiral compounds. nih.gov

Table 4: Representative Chiral HPLC Parameters for Enantiomeric Purity

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose- or amylose-based) | The chiral environment necessary to differentiate and separate the two enantiomers. lcms.cz |

| Mobile Phase | Hexane/Isopropanol or Methanol lcms.cz | A non-polar/polar solvent mixture is common. The specific ratio is optimized to achieve baseline separation. |

| Flow Rate | 1.0 mL/min lcms.cz | Controls the speed of the separation and influences resolution. |

| Temperature | 25 °C lcms.cz | Maintained at a constant value to ensure reproducibility of retention times. |

| Detector | UV (e.g., 220 nm) lcms.cz | Detects the enantiomers as they elute from the column. |

| Analysis | Peak Area Integration | The ratio of the peak areas for the two enantiomers is used to calculate enantiomeric excess (e.e.). |

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies for Azetidine (B1206935) Scaffolds

The inherent ring strain of azetidines presents both a challenge and an opportunity in their synthesis. medwinpublishers.com Overcoming these synthetic hurdles is crucial for accessing a diverse range of derivatives for biological screening.

Exploration of Unconventional Bond Formations

Recent advances in organic synthesis have opened new avenues for the construction of the azetidine core, moving beyond traditional cyclization methods. magtech.com.cn These unconventional approaches offer access to novel and densely functionalized azetidine scaffolds.

One promising strategy is the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) . acs.orgchemrxiv.orgnih.govrsc.org This method utilizes the high ring strain of ABBs to drive reactions with a variety of nucleophiles and electrophiles, leading to the stereospecific formation of substituted azetidines. acs.org Visible-light-driven photocatalysis has also been employed to initiate radical strain-release pathways, allowing for the synthesis of complex azetidines under mild conditions. chemrxiv.orgchemrxiv.org

Photocycloaddition reactions , such as the aza Paternò-Büchi reaction, represent another powerful tool for constructing the azetidine ring. nih.govresearchgate.netrsc.org This [2+2] cycloaddition between an imine and an alkene can be mediated by visible light, offering an efficient route to functionalized azetidines. springernature.comrsc.org

Furthermore, palladium-catalyzed C-H activation has emerged as a strategy for the intramolecular amination of unactivated C-H bonds, providing a direct method for the synthesis of azetidines and other N-heterocycles. rsc.orgnih.gov This approach allows for the formation of the azetidine ring by creating a carbon-nitrogen bond at a previously unreactive position.

| Method | Description | Key Features |

| Strain-Release Functionalization | Ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) with nucleophiles/electrophiles. acs.orgnih.gov | Stereospecific, modular, allows for parallel synthesis. acs.org |

| Photocatalysis | Use of visible light to initiate radical strain-release or photocycloaddition reactions. chemrxiv.orgchemrxiv.orgspringernature.com | Mild reaction conditions, high functional group tolerance. chemrxiv.orgspringernature.com |

| Aza Paternò-Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene to form an azetidine ring. nih.govresearchgate.net | Efficient for constructing functionalized azetidines. nih.gov |

| C-H Activation | Transition metal-catalyzed formation of a C-N bond via activation of a previously unreactive C-H bond. rsc.orgnih.gov | Direct and atom-economical approach. rsc.org |

Flow Chemistry and Scalable Synthesis

The translation of promising laboratory-scale syntheses to industrial production requires methodologies that are safe, efficient, and scalable. Flow chemistry has emerged as a powerful technology to address these challenges in the synthesis of azetidine scaffolds. Continuous-flow reactors offer precise control over reaction parameters such as temperature and pressure, which is particularly advantageous for managing the potentially exothermic reactions involved in the formation of strained ring systems. This enhanced control can lead to improved yields and safety profiles compared to traditional batch processing. The application of flow chemistry has been successfully demonstrated for the synthesis of various substituted azetidines and azetines, highlighting its potential for the scalable production of compounds like ethyl 2-(azetidin-3-yl)-2-phenylacetate.

Discovery of Unexplored Biological Targets and Therapeutic Areas

While the full biological profile of this compound is yet to be elucidated, the azetidine moiety is a recognized pharmacophore in several approved drugs. medwinpublishers.com This suggests that derivatives of this compound could have therapeutic potential in a range of diseases.

Application in Neglected Tropical Diseases

Neglected tropical diseases (NTDs), such as Chagas disease, leishmaniasis, and human African trypanosomiasis, represent a significant global health burden, with current treatments often hampered by toxicity and emerging resistance. nih.govnih.govnih.gov There is an urgent need for novel chemotypes to populate the drug discovery pipeline for these conditions.

The development of new drugs for Chagas disease , caused by Trypanosoma cruzi, is a priority. chromatographytoday.com Research has focused on identifying compounds that can disrupt key parasitic enzymes. chromatographytoday.com While specific studies on azetidines are limited, the exploration of novel heterocyclic scaffolds is a key strategy in the search for new anti-Chagas agents. nih.gov

Similarly, new treatments for leishmaniasis , caused by Leishmania parasites, are desperately needed. nih.govnih.gov Current therapies have significant drawbacks, and drug discovery efforts are exploring a wide range of chemical matter. frontiersin.orgmdpi.com The unique three-dimensional structure of azetidine-containing molecules could offer novel interactions with parasite targets.

Human African trypanosomiasis (sleeping sickness) is another NTD where new, safer, and orally available drugs are required. nih.govresearchgate.net The development of compounds that can cross the blood-brain barrier is crucial for treating the neurological stage of the disease. The physicochemical properties of azetidine-containing compounds could be tailored to achieve this.

Neuroscience and CNS-Related Research

Azetidine derivatives have shown considerable promise as modulators of the central nervous system (CNS). jmchemsci.com Their rigid structures can provide conformational constraint, which is often beneficial for achieving selectivity for specific receptor subtypes or transporters in the brain. The synthesis of libraries of azetidine-based scaffolds has been undertaken to generate lead-like molecules for targeting the CNS. nih.govresearchgate.netbroadinstitute.org

Research has explored azetidine derivatives as GABA uptake inhibitors, which could have applications in neurological and psychiatric disorders. nih.gov The ability to fine-tune the substitution pattern on the azetidine ring allows for the optimization of properties required for blood-brain barrier penetration and target engagement. The phenylethylamine motif, which is structurally related to the phenylacetate (B1230308) portion of this compound, is found in many CNS-active agents.

Integration of this compound into Advanced Drug Discovery Modalities

The modular nature of this compound, with its reactive azetidine nitrogen and ester functionality, makes it an attractive building block for modern drug discovery platforms that rely on combinatorial chemistry and the assembly of molecular fragments.

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for identifying novel starting points for drug development. nih.govnih.govbiocompare.comdrugdiscoverychemistry.com This technique involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. nih.govnih.gov The azetidine core of this compound could serve as a valuable fragment, providing a three-dimensional scaffold that can be elaborated to improve potency and selectivity. nih.gov

DNA-Encoded Libraries (DELs) represent another cutting-edge technology for hit identification. nih.govnih.gov DELs allow for the synthesis and screening of vast numbers of compounds by attaching a unique DNA tag to each molecule, which serves as an amplifiable barcode for identification. nih.govnih.gov The chemical handles present in this compound would allow for its incorporation into DEL synthesis workflows, enabling the exploration of a vast chemical space around this scaffold. ncl.ac.uk The use of azetidine cores in the construction of DELs has been reported, highlighting the compatibility of this heterocycle with the required synthetic methodologies. nih.gov

The integration of this and related azetidine scaffolds into such advanced screening platforms will undoubtedly accelerate the discovery of new biological functions and potential therapeutic applications.

PROTACs (Proteolysis Targeting Chimeras) and Molecular Glues

The development of novel therapeutic modalities that co-opt cellular machinery to eliminate pathogenic proteins represents a paradigm shift in drug discovery. Proteolysis Targeting Chimeras (PROTACs) and molecular glues are at the forefront of this revolution, and scaffolds based on azetidine rings are beginning to show potential in this space.

PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a linker. broadpharm.com One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. broadpharm.com This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. broadpharm.com The linker is a critical component, influencing the stability and conformation of the ternary complex (Target Protein-PROTAC-E3 Ligase). The conformational rigidity of the azetidine ring makes it an attractive component for linker design. enamine.net Unlike flexible alkyl or PEG chains, incorporating a rigid scaffold like azetidine can help to pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and enhancing degradation efficiency. enamine.net While specific PROTACs incorporating this compound have not been reported, the azetidine moiety itself has been explored in PROTAC design, often as part of more complex linker architectures to provide structural definition. nih.govresearchgate.net

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would not otherwise associate. nih.govcas.org The most well-known examples, such as thalidomide (B1683933) and its analogs, function by recruiting new substrates to the Cereblon (CRBN) E3 ligase, leading to their degradation. nih.gov The discovery of molecular glues has often been serendipitous. cas.org However, rational design is an emerging field. The diverse chemical space accessible from substituted azetidines suggests that libraries of compounds based on scaffolds like this compound could yield novel molecular glues for previously "undruggable" targets.

Table 1: Potential Applications of the Azetidine Scaffold in Protein Degradation

| Modality | Role of Azetidine Scaffold | Potential Advantages |

|---|---|---|

| PROTACs | Rigid linker component | - Controls spatial orientation of ligands- Reduces conformational flexibility- May enhance ternary complex formation and stability |

| Molecular Glues | Core structural motif | - Provides a 3D-rich scaffold for library synthesis- Can be decorated with functional groups to mediate new protein-protein interactions |

Covalent Inhibitor Design

Covalent inhibitors function by forming a permanent chemical bond with their target protein, often a nucleophilic amino acid residue like cysteine or serine in an active site. This approach can lead to prolonged duration of action, high potency, and the ability to target shallow binding pockets. mdpi.com The design of a covalent inhibitor involves a scaffold that positions a reactive electrophilic group, or "warhead," for optimal reaction with the target residue.

The azetidine ring can serve as an excellent scaffold for covalent inhibitors. Its rigid structure can orient a tethered warhead with high precision, while the rest of the molecule engages in non-covalent interactions to ensure binding specificity. Although this compound itself is not a covalent inhibitor, its structure could be modified to incorporate a reactive group. For instance, an acrylamide (B121943) or chloroacetamide moiety could be appended to the azetidine nitrogen.

Research has demonstrated the successful application of azetidine-based scaffolds in the design of potent and selective covalent inhibitors.

STAT3 Inhibitors: Irreversible covalent azetidine-based small molecules have been developed that potently block the DNA-binding activity of STAT3 by forming covalent bonds with key cysteine residues in the DNA-binding domain. aacrjournals.org

Monoacylglycerol Lipase (MAGL) Inhibitors: Azetidine carbamates have been designed as efficient, irreversible covalent inhibitors of MAGL, a key enzyme in the endocannabinoid system. nih.gov

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Certain 2-cyanoazetidines and 2-ketoazetidines have been explored as DPP-IV inhibitors with the potential for covalent bond formation. nih.gov

These examples underscore the utility of the azetidine core in presenting a reactive warhead, a strategy that could be applied to analogs of this compound to target a variety of enzymes.

Challenges and Opportunities in Azetidine-Based Medicinal Chemistry

The incorporation of the azetidine motif into drug candidates presents a unique set of challenges and opportunities for medicinal chemists.

The primary challenge in working with azetidines is synthetic accessibility. The inherent ring strain of the four-membered ring can make their synthesis difficult compared to their five- and six-membered counterparts (pyrrolidine and piperidine). researchgate.net However, significant advances in synthetic methodology have made a wide array of substituted azetidines more accessible. researchgate.net

Despite the synthetic hurdles, the opportunities offered by the azetidine scaffold are substantial. It is often considered a "bioisostere" for other cyclic and acyclic structures, but it imparts a unique set of properties.

Improved Physicochemical Properties: The introduction of an azetidine ring can improve key drug-like properties. The nitrogen atom can act as a hydrogen bond acceptor, and its basicity can be modulated by substituents, which can enhance aqueous solubility. The compact and rigid nature of the ring can also lead to a lower lipophilicity compared to more flexible or larger analogs, which is often beneficial for pharmacokinetic profiles. researchgate.net

Conformational Rigidity: The constrained nature of the azetidine ring reduces the number of accessible conformations of a molecule. enamine.net This can lead to higher binding affinity for a target protein by reducing the entropic cost of binding. It also provides a well-defined vector for exiting the scaffold, allowing chemists to systematically explore the surrounding chemical space. enamine.net

Novel Chemical Space: As a less commonly used scaffold compared to piperidines and pyrrolidines, azetidine-containing compounds occupy a less explored area of chemical space. This provides an opportunity to identify novel intellectual property and to develop inhibitors with unique binding modes or selectivity profiles. researchgate.net

Table 2: Summary of Challenges and Opportunities

| Aspect | Details |

|---|---|

| Challenges | Synthetic Accessibility: Ring strain can complicate synthesis and require specialized methods. |

| Opportunities | Improved Properties: Can enhance solubility and reduce lipophilicity. researchgate.netStructural Rigidity: Reduces entropic penalty upon binding, provides defined exit vectors. enamine.netNovelty: Offers access to underexplored chemical space and potential for new intellectual property. |

Outlook on Translational Research (Preclinical) for this compound and its Analogs

Given the absence of published preclinical data for this compound, the outlook for its translational development must be inferred from studies on its structural analogs and other 3-substituted azetidine derivatives. The prospects are promising, contingent on the identification of a specific biological target and optimization of the initial scaffold.

A preclinical development program for analogs of this compound would likely follow a standard medicinal chemistry pipeline.

Target Identification and Hit Validation: The first step would be to screen the compound against a panel of biological targets to identify a validated "hit."

Lead Optimization: A structure-activity relationship (SAR) study would be initiated. nih.gov Analogs would be synthesized by modifying the ethyl ester, the phenyl group, and by substituting the azetidine nitrogen. These modifications would aim to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, cell permeability). acs.orgnih.gov

In Vitro ADME Profiling: Promising compounds would be subjected to a suite of in vitro assays to assess their absorption, distribution, metabolism, and excretion (ADME) properties. This includes evaluation of metabolic stability in liver microsomes and permeability in assays like the Caco-2 model. nih.gov

In Vivo Pharmacokinetics: Lead candidates would be tested in animal models (typically rodents) to determine their pharmacokinetic profile, including bioavailability and half-life. nih.gov

Efficacy and Target Engagement Studies: In parallel, the compounds would be tested in cell-based and then animal models of a specific disease to demonstrate efficacy and confirm that they are engaging with the intended target in a living system. nih.govacs.org

The literature provides several examples of azetidine-containing compounds that have shown promise in preclinical studies, suggesting a viable path forward for new azetidine-based agents.

Table 3: Preclinical Data for Representative Azetidine-Based Compounds